Structural Differentiation: Benzofuran Attachment Position and Carbamoyl Substitution vs. N-[(1-Benzofuran-2-yl)methyl]-1-chloroisoquinoline-3-carboxamide (CAS 1428060-49-4)
The target compound (1333932-23-2) differs from its closest commercially available analog, N-[(1-benzofuran-2-yl)methyl]-1-chloroisoquinoline-3-carboxamide (CAS 1428060-49-4), in three structurally significant parameters: (i) the benzofuran attachment point—direct 3-position amide linkage in 1333932-23-2 versus a 2-ylmethyl spacer in 1428060-49-4; (ii) the presence of a 2-carbamoyl substituent on the benzofuran ring, absent in the comparator; and (iii) total molecular formula C19H12ClN3O3 (MW 365.77) versus C19H13ClN2O2 (MW 336.78), reflecting one additional nitrogen and one additional oxygen atom . The comparator 1428060-49-4 has been tested in a KCNQ1/MINK ion channel assay, yielding an IC50 of 100,000 nM (100 µM), indicating low potency in that specific context [1]. No direct head-to-head bioactivity comparison between these two compounds exists in the public domain for any single target; however, the substantial structural differences—particularly the carbamoyl group capable of additional hydrogen-bond donor/acceptor interactions and the altered conformational constraints from the direct amide linkage—predict distinct target engagement profiles .
| Evidence Dimension | Structural identity: molecular formula, molecular weight, and key substituents |
|---|---|
| Target Compound Data | C19H12ClN3O3; MW = 365.77; 2-carbamoyl substituent present; direct benzofuran-3-yl carboxamide linkage |
| Comparator Or Baseline | CAS 1428060-49-4: C19H13ClN2O2; MW = 336.78; no carbamoyl group; benzofuran-2-ylmethyl spacer linkage |
| Quantified Difference | ΔMW = +28.99 g/mol; ΔFormula = +N +O -H; additional H-bond donor/acceptor functionality (carbamoyl -CONH2) |
| Conditions | Structural comparison based on published chemical structures and vendor technical datasheets |
Why This Matters
The carbamoyl group and direct amide linkage in 1333932-23-2 provide additional hydrogen-bonding capacity and conformational restriction relative to the methylene-spaced comparator, which can translate to altered target binding kinetics, selectivity, and physicochemical properties critical for assay-specific procurement decisions.
- [1] BindingDB. BDBM50420079 (CHEMBL2047513): KCNQ1/MINK antagonist activity for N-[(1-benzofuran-2-yl)methyl]-1-chloroisoquinoline-3-carboxamide. IC50 = 100,000 nM. Assay: inhibition of KCl-induced 86Rb+ efflux in CHO cells. View Source
